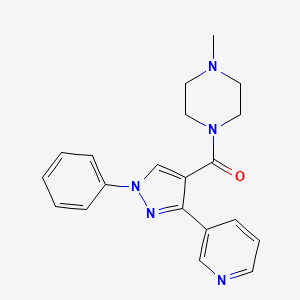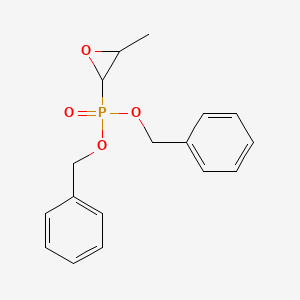
Dibenzyl (3-methyloxiran-2-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl (3-methyloxiran-2-yl)phosphonate: is a chemical compound with the molecular formula C17H19O4P. It is a phosphonate ester containing an oxirane (epoxide) ring, which makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl (3-methyloxiran-2-yl)phosphonate can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This method uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Dibenzyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can lead to diols, while substitution reactions can introduce various functional groups .
科学研究应用
Chemistry: Dibenzyl (3-methyloxiran-2-yl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of natural biological molecules .
Medicine: Phosphonate derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes .
作用机制
The mechanism by which dibenzyl (3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in enzymes or other proteins, thereby inhibiting their activity . The phosphonate group can also mimic phosphate groups in biological systems, allowing it to interfere with metabolic pathways .
相似化合物的比较
Fosfomycin: A phosphonate antibiotic with a similar epoxide ring structure.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Another phosphonate derivative with antimicrobial properties.
Uniqueness: Dibenzyl (3-methyloxiran-2-yl)phosphonate is unique due to its specific combination of an epoxide ring and phosphonate ester, which provides a distinct reactivity profile and potential for diverse applications in various fields .
属性
分子式 |
C17H19O4P |
|---|---|
分子量 |
318.30 g/mol |
IUPAC 名称 |
2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChI 键 |
JWFQBECSAMRLNS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
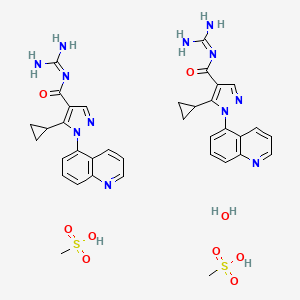
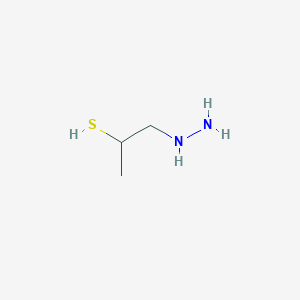
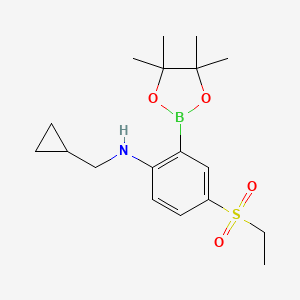
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)

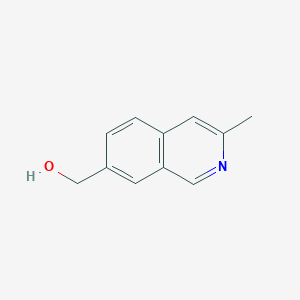

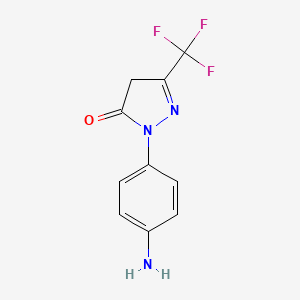
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

